NMR and IR spectral data for 5-Chloro-2-(ethanesulfonyl)benzoic acid
NMR and IR spectral data for 5-Chloro-2-(ethanesulfonyl)benzoic acid
An In-Depth Spectroscopic Guide to 5-Chloro-2-(ethanesulfonyl)benzoic acid
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 5-Chloro-2-(ethanesulfonyl)benzoic acid. In the landscape of pharmaceutical development and fine chemical synthesis, unambiguous structural confirmation is paramount. This document serves as a key reference for researchers, analytical chemists, and quality control specialists. By delving into the predicted ¹H NMR, ¹³C NMR, and IR spectra, we provide a detailed roadmap for the characterization of this compound. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and validated by data from structurally analogous compounds, ensuring a high degree of scientific integrity and practical utility.
Introduction: The Structural Significance of 5-Chloro-2-(ethanesulfonyl)benzoic acid
5-Chloro-2-(ethanesulfonyl)benzoic acid is a substituted aromatic compound featuring three key functional groups: a carboxylic acid, a sulfone, and a chloro substituent. This combination of functionalities makes it a potentially valuable building block in medicinal chemistry and materials science. The precise arrangement of these groups on the benzene ring dictates the molecule's electronic properties, reactivity, and biological activity. Therefore, rigorous spectroscopic analysis is not merely a quality control step but a fundamental necessity for confirming its molecular architecture.
This guide will provide a detailed predictive analysis of its spectral characteristics. Due to the limited availability of publicly accessible, complete experimental spectra for this specific molecule, we will leverage established spectroscopic principles and data from analogous structures to construct a reliable and scientifically sound interpretation. This approach mirrors the real-world challenges often faced by researchers working with novel compounds.
Predicted ¹H NMR Spectral Analysis
Proton NMR (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR spectrum of 5-Chloro-2-(ethanesulfonyl)benzoic acid in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the ethyl group protons, and the acidic proton of the carboxylic acid.
Experimental Protocol for ¹H NMR Acquisition
A robust and self-validating protocol for acquiring a high-quality ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it will solubilize the polar carboxylic acid and its acidic proton will be observable.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: A range of -2 to 16 ppm to ensure all signals, including the broad carboxylic acid proton, are captured.
-
Number of Scans: 16-32 scans, with a relaxation delay (d1) of 2-5 seconds to allow for full magnetization recovery, especially for the aromatic protons.
-
-
Processing: Apply a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio while maintaining resolution. The spectrum should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Interpretation of Predicted ¹H NMR Spectrum
The aromatic region is particularly informative. The three aromatic protons are chemically distinct due to the different electronic environments created by the three substituents.
-
Aromatic Protons (H-3, H-4, H-6):
-
The -COOH group is a meta-directing deactivator.
-
The -Cl group is an ortho-, para-directing deactivator.
-
The -SO₂Et group is a strong electron-withdrawing, meta-directing group.
-
H-6 is ortho to the carboxylic acid and meta to the chloro group, and is expected to be a doublet.
-
H-4 is meta to both the carboxylic acid and the sulfone group, and ortho to the chloro group, leading to a doublet of doublets.
-
H-3 is ortho to the strongly electron-withdrawing sulfone group, making it the most downfield of the aromatic protons, appearing as a doublet.
-
-
Ethyl Group Protons (-CH₂CH₃):
-
The methylene protons (-CH₂-) are adjacent to the electron-withdrawing sulfone group, causing them to be significantly downfield. They will appear as a quartet due to coupling with the three methyl protons.
-
The methyl protons (-CH₃) are further from the sulfone and will be the most upfield signal. They will appear as a triplet due to coupling with the two methylene protons.
-
-
Carboxylic Acid Proton (-COOH):
-
This proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 13 ppm in DMSO-d₆. Its broadness is due to hydrogen bonding and chemical exchange.
-
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -COOH | > 13.0 | Broad Singlet | N/A |
| H-3 | 8.1 - 8.3 | d | ~2.5 Hz |
| H-4 | 7.8 - 8.0 | dd | ~8.5, ~2.5 Hz |
| H-6 | 7.6 - 7.8 | d | ~8.5 Hz |
| -SO₂CH ₂CH₃ | 3.4 - 3.6 | q | ~7.5 Hz |
| -SO₂CH₂CH ₃ | 1.1 - 1.3 | t | ~7.5 Hz |
Molecular Structure with Proton Assignments
Caption: Molecular structure of 5-Chloro-2-(ethanesulfonyl)benzoic acid with proton assignments for ¹H NMR.
Predicted ¹³C NMR Spectral Analysis
Carbon NMR (¹³C NMR) provides complementary information to ¹H NMR, revealing the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: A 400 MHz spectrometer (operating at 100 MHz for ¹³C).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Processing: The spectrum should be referenced to the DMSO-d₆ solvent peak at 39.52 ppm.
Interpretation of Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear significantly downfield.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The chemical shifts are influenced by the substituents.
-
C-2 (ipso- to -SO₂Et): Strongly deshielded by the sulfone group.
-
C-1 (ipso- to -COOH): Also significantly downfield.
-
C-5 (ipso- to -Cl): Its chemical shift will be influenced by the inductive effect of the chlorine atom.
-
C-3, C-4, C-6: Their shifts will be determined by their positions relative to the three substituents.
-
-
Ethyl Group Carbons (-CH₂CH₃):
-
-CH₂-: Directly attached to the sulfone, making it the more downfield of the two aliphatic carbons.
-
-CH₃-: The most upfield signal in the spectrum.
-
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C OOH | 165 - 168 |
| C-2 | 142 - 145 |
| C-5 | 138 - 141 |
| C-1 | 133 - 136 |
| C-4 | 131 - 133 |
| C-6 | 130 - 132 |
| C-3 | 128 - 130 |
| -SO₂C H₂CH₃ | 50 - 55 |
| -SO₂CH₂C H₃ | 7 - 10 |
Predicted IR Spectral Analysis
Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Chloro-2-(ethanesulfonyl)benzoic acid would be dominated by absorptions from the carboxylic acid and sulfone groups.
Experimental Protocol for IR Acquisition
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is modern and efficient. A small amount of the solid is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
A background spectrum should be collected prior to running the sample.
-
Interpretation of Predicted IR Spectrum
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.
-
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band is expected around 1700 cm⁻¹. Its exact position can be influenced by conjugation and hydrogen bonding.
-
S=O Stretches (Sulfone): Sulfone groups exhibit two characteristic strong stretching vibrations: an asymmetric stretch and a symmetric stretch. These are expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
-
C-O Stretch and O-H Bend (Carboxylic Acid): These bands are typically found in the 1300-1200 cm⁻¹ region and are often coupled.
-
C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 800-600 cm⁻¹.
Predicted IR Data Summary
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to Medium |
| Aliphatic C-H | C-H Stretch | 2990 - 2850 | Weak to Medium |
| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong, Sharp |
| Sulfone | S=O Asymmetric Stretch | 1350 - 1300 | Strong |
| Sulfone | S=O Symmetric Stretch | 1160 - 1120 | Strong |
| Carboxylic Acid | C-O Stretch / O-H Bend | 1300 - 1200 | Medium |
| Aryl-Cl | C-Cl Stretch | 800 - 600 | Medium to Strong |
Conclusion
The structural elucidation of 5-Chloro-2-(ethanesulfonyl)benzoic acid can be confidently achieved through a combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy. This guide provides a detailed predictive framework for the key spectral features of the molecule. The predicted data, including the distinct patterns in the aromatic region of the ¹H NMR, the chemical shifts of the nine unique carbons in the ¹³C NMR, and the characteristic strong absorptions of the carboxylic acid and sulfone groups in the IR spectrum, collectively create a unique spectroscopic fingerprint. When experimental data is acquired, it can be cross-referenced with the information presented here to provide unambiguous confirmation of the compound's identity and purity.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
